molecular formula C16H13N5O5S B14624034 6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide CAS No. 57981-13-2

6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide

Cat. No.: B14624034
CAS No.: 57981-13-2
M. Wt: 387.4 g/mol
InChI Key: NRYOSAAAZVDPDX-UHFFFAOYSA-N
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Description

6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of quinomethanes This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a hydrazinyl linkage to a nitro-substituted cyclohexadienone

Preparation Methods

The synthesis of 6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various analogs. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity. These interactions are crucial for the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other quinomethanes and naphthalene derivatives. Compared to these compounds, 6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a nitro group and a sulfonamide group. This uniqueness contributes to its distinct chemical and biological properties .

Properties

CAS No.

57981-13-2

Molecular Formula

C16H13N5O5S

Molecular Weight

387.4 g/mol

IUPAC Name

6-amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C16H13N5O5S/c17-12-6-5-10-11(2-1-3-15(10)27(18,25)26)16(12)20-19-13-7-4-9(21(23)24)8-14(13)22/h1-8,22H,17H2,(H2,18,25,26)

InChI Key

NRYOSAAAZVDPDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)N)C(=C1)S(=O)(=O)N

Origin of Product

United States

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